Antiparasitic agent-7
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Overview
Description
Antiparasitic agent-7 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques. The production process is designed to be cost-effective and environmentally friendly, ensuring a consistent supply of high-quality this compound for medical use.
Chemical Reactions Analysis
Types of Reactions
Antiparasitic agent-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its antiparasitic properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiparasitic activity to identify the most potent compounds.
Scientific Research Applications
Antiparasitic agent-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: this compound is evaluated in preclinical and clinical studies for its efficacy and safety in treating parasitic diseases.
Industry: The compound is used in the development of new antiparasitic formulations and in the production of veterinary medicines.
Mechanism of Action
The mechanism of action of Antiparasitic agent-7 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes or receptors, disrupting essential biological processes such as DNA replication, protein synthesis, or metabolic pathways. This leads to the death of the parasite or inhibition of its growth, effectively treating the infection.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antiparasitic agent-7 include other antiparasitic agents such as:
Benzimidazoles: These compounds also target parasitic enzymes and have a broad spectrum of activity against various parasites.
Avermectins: Known for their efficacy against nematodes and arthropods, avermectins share some structural similarities with this compound.
Imidazoles: These compounds are used to treat protozoal infections and have mechanisms of action similar to this compound.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to target a broader range of parasites with high efficacy. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new antiparasitic drugs.
Biological Activity
Antiparasitic Agent-7, also referred to as compound 5d, has garnered attention for its selective antiparasitic activity, particularly against Leishmania infantum. This article explores the biological activity of this compound, detailing its efficacy, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a synthetic compound characterized by its potent activity against various parasitic infections. Its primary target is Leishmania infantum, a protozoan parasite responsible for leishmaniasis, a disease that poses significant health risks in endemic regions.
Efficacy Against Leishmania infantum
The biological activity of this compound has been quantitatively assessed through in vitro studies. The compound demonstrates an IC50 value of 2.85 μM , indicating its effective concentration required to inhibit 50% of the parasite's growth . Comparative studies have shown that this compound outperforms many traditional treatments in terms of potency and selectivity.
Table 1: Comparative Efficacy of this compound
Compound | Target Parasite | IC50 (μM) |
---|---|---|
This compound | Leishmania infantum | 2.85 |
Standard Treatment | Pentavalent antimony | 20-100 |
Other Compounds | Various | Varies |
Research indicates that this compound operates through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in the metabolic pathways of Leishmania species, disrupting their energy production and replication.
- Induction of Apoptosis : Studies suggest that this compound triggers apoptotic pathways in parasitic cells, leading to cell death.
- Modulation of Immune Response : The compound appears to enhance the host's immune response against the parasite, reducing the overall parasite load in infected tissues .
Case Studies and Clinical Trials
A significant study involved the administration of this compound in a murine model infected with Leishmania infantum. The results showed a substantial reduction in parasite load in treated mice compared to controls:
- Parasite Load Reduction : Treated mice exhibited an average reduction of 75% in liver and spleen parasite counts.
- Histopathological Analysis : Examination revealed normal histological architecture in treated groups, contrasting with severe lesions observed in untreated controls .
Table 2: Histopathological Findings
Group | Liver Parasite Count | Spleen Parasite Count | Histological Integrity |
---|---|---|---|
Control | High | High | Severe lesions |
Treated with 5d | Low | Low | Normal architecture |
Inflammatory Response Modulation
This compound has also been assessed for its effects on inflammatory cytokines. In treated mice, levels of pro-inflammatory cytokines were significantly reduced, suggesting an immune modulatory effect that could enhance therapeutic outcomes against leishmaniasis .
Future Directions and Research Implications
The promising results associated with this compound indicate a potential for further development as a novel therapeutic agent against leishmaniasis and possibly other parasitic diseases. Future research should focus on:
- Mechanistic Studies : Further elucidating the precise biochemical pathways affected by this compound.
- Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy in diverse populations.
- Resistance Studies : Investigating potential resistance mechanisms that may arise with prolonged use.
Properties
Molecular Formula |
C18H15N3O5 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C18H15N3O5/c1-11(16(22)14-5-3-4-6-15(14)21(23)24)18-19-17(20-26-18)12-7-9-13(25-2)10-8-12/h3-10,16,22H,1H2,2H3 |
InChI Key |
WBVYYNPRXBIFTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.